molecular formula C19H25NO2 B3003825 N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 879916-75-3

N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3003825
CAS No.: 879916-75-3
M. Wt: 299.414
InChI Key: ZEKSWRWUBYRUEV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane backbone with a ketone group at position 3 and a carboxamide moiety substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-6-7-14(13(2)10-12)20-16(22)19-9-8-18(5,15(21)11-19)17(19,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKSWRWUBYRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound notable for its unique structural characteristics and potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H23NO3
  • Molar Mass : 301.38 g/mol
  • Structural Features : It contains a bicyclo[2.2.1]heptane core, a dimethylphenyl substituent, and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds with similar bicyclic structures possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : The presence of the carboxamide group may enhance its interaction with inflammatory pathways, potentially reducing inflammation in biological systems.
  • Myorelaxant Activity : Similar compounds have shown myorelaxant effects in pharmacological studies on rat uterus models, indicating potential applications in muscle relaxation therapies .

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the compound's efficacy:

Study FocusFindings
Myorelaxant ActivityDemonstrated significant relaxation of uterine smooth muscle in rat models .
Antimicrobial TestingExhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Inflammatory ResponseShowed potential to modulate inflammatory markers in vitro, suggesting anti-inflammatory properties.

Comparative Analysis with Analog Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameMolecular FormulaKey Features
N-(3,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamideC19H25NO2Similar structure but different substitution pattern affecting activity
N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamideC19H25NO3Methoxy group may alter pharmacological properties
N-(4-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamideC18H23NO3Variation in phenyl substitution influencing biological interactions

Future Directions for Research

Further research is essential to elucidate the specific mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive in vivo studies to assess the compound's efficacy and safety profile.
  • Mechanistic Studies : Investigating the molecular pathways involved in its observed biological activities.
  • Clinical Trials : Exploring potential clinical applications through well-designed clinical trials targeting specific conditions such as muscle spasms or inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorinated analogs (e.g., 2,5-difluorophenyl and 3,4-difluorophenyl derivatives) exhibit higher hydrogen bond acceptor counts (5 vs. The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP ~3.2) compared to unsubstituted phenyl analogs but reduces polarity relative to fluorinated derivatives.

Stereochemical Considerations :

  • Many bicyclo[2.2.1]heptane carboxamides exist as stereoisomeric mixtures (e.g., reports a "mixture of stereoisomers"), which complicates purification but may broaden biological activity.

Pharmacokinetic and Physicochemical Profiling

  • logP and logD : The target compound's predicted logP (~3.2) aligns with its analogs, suggesting moderate membrane permeability. Fluorinated derivatives show slightly lower logD values due to increased polarity.
  • Polar Surface Area (PSA) : Analogs with fluorinated substituents (PSA ~44.7 Ų) may exhibit better aqueous solubility than the target compound (estimated PSA ~37 Ų).
  • Metabolic Stability : The rigid bicyclic core likely reduces oxidative metabolism, as observed in structurally similar compounds.

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